molecular formula C19H23NO3 B5851453 3,4-diethoxy-N-(4-ethylphenyl)benzamide

3,4-diethoxy-N-(4-ethylphenyl)benzamide

Cat. No.: B5851453
M. Wt: 313.4 g/mol
InChI Key: SNPTXTOBQILMOW-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with ethoxy groups at the 3- and 4-positions and an N-linked 4-ethylphenyl group. Its molecular formula is C₁₉H₂₃NO₃, with an average molecular weight of 313.39 g/mol. This compound is structurally related to neuroleptics, enzyme inhibitors, and agrochemicals, though its specific applications require further investigation .

Properties

IUPAC Name

3,4-diethoxy-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-14-7-10-16(11-8-14)20-19(21)15-9-12-17(22-5-2)18(13-15)23-6-3/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPTXTOBQILMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-diethoxy-N-(4-ethylphenyl)benzamide can be achieved through various methods. One common synthetic route involves the reaction of 4-ethylphenol with ethyl chloroacetate to form 4-ethylphenyl ethylacetate. This intermediate is then reacted with hydroxylamine hydrochloride to produce 4-ethylphenyl hydroxylamine. Finally, the hydroxylamine derivative undergoes a reaction with 3,4-diethoxybenzoyl chloride to yield this compound.

Chemical Reactions Analysis

3,4-diethoxy-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The ethoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where reagents such as sodium ethoxide or potassium tert-butoxide can replace the ethoxy groups with other nucleophiles.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has shown potential neuroprotective effects and has been studied for its anxiolytic and antidepressant properties in animal models.

    Medicine: Research suggests that it may enhance learning and memory, making it a candidate for studies related to neurodegenerative diseases.

    Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-ethylphenyl)benzamide involves its binding to the sigma-1 receptor. This binding modulates the activity of various ion channels and neurotransmitter systems. It is suggested that this compound acts as a positive allosteric modulator of the sigma-1 receptor, enhancing its activity and leading to increased neurotransmitter release. This modulation is believed to contribute to its anxiolytic, antidepressant, and neuroprotective effects.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Aryl Group Effects : The 4-ethylphenyl group in the target compound offers moderate steric bulk compared to the electron-withdrawing 4-bromo (Compound 49) or 4-nitro (Compound 50) groups, which may impact crystallinity (evidenced by higher melting points in halogenated/nitro derivatives) .

Enzyme Inhibition

  • PCAF HAT Inhibition: Benzamides with long 2-acylamino chains (e.g., 2-tetradecanoylamino derivatives) showed >70% inhibition at 100 μM, highlighting the importance of hydrophobic side chains for activity . While the target compound lacks an acylamino group, its 3,4-diethoxy groups may mimic electron-donating effects, though this requires validation.
  • PDE4 Inhibition : Roflumilast (a 3,4-dimethoxy-N-(3,5-dichloropyridinyl)benzamide) exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM). The ethoxy groups in the target compound could enhance selectivity for other isoforms, but potency is likely lower due to the absence of a pyridinyl group .

Antioxidant and Neuroleptic Activity

  • Antioxidant Effects: Benzamides with hydroxyl or methoxy substituents (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) showed >85% free radical scavenging, suggesting that electron-donating groups enhance antioxidant capacity. The target compound’s ethoxy groups may offer moderate activity .
  • Neuroleptic Potential: Benzamide derivatives like amisulpride and tiapride share structural similarities with the target compound. However, the 4-ethylphenyl group may reduce affinity for dopamine D2/D3 receptors compared to smaller substituents (e.g., sulfonyl groups) .

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